

# Synthesis of 2-Bromo-4-methyl-6-nitrophenol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: **2-Bromo-4-methyl-6-nitrophenol**

Cat. No.: **B1265902**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of **2-Bromo-4-methyl-6-nitrophenol** from its precursor, 2-bromo-4-methylphenol. This document provides a thorough overview of the chemical process, including a detailed experimental protocol, physicochemical properties of the involved compounds, and a discussion of the underlying reaction mechanism. The information is intended to support research and development activities in the fields of medicinal chemistry and drug discovery.

## Overview of the Synthesis

The synthesis of **2-Bromo-4-methyl-6-nitrophenol** is achieved through the electrophilic aromatic substitution of 2-bromo-4-methylphenol. Specifically, a nitro group (-NO<sub>2</sub>) is introduced onto the aromatic ring using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. The reaction is regioselective, with the substitution occurring at the position ortho to the hydroxyl group and meta to the bromo and methyl groups.

## Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided in the table below for easy reference and comparison.

Property	2-bromo-4-methylphenol (Starting Material)	2-Bromo-4-methyl-6-nitrophenol (Product)
CAS Number	6627-55-0	20039-91-2
Molecular Formula	C <sub>7</sub> H <sub>7</sub> BrO	C <sub>7</sub> H <sub>6</sub> BrNO <sub>3</sub>
Molecular Weight	187.03 g/mol	232.03 g/mol
Appearance	Clear colorless to pale yellow liquid	Yellow solid
Melting Point	Not applicable (liquid at room temp.)	68 °C
Boiling Point	213-214 °C	Not available
Density	1.547 g/mL at 25 °C	Not available

## Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of **2-Bromo-4-methyl-6-nitrophenol**.

### 3.1. Reagents and Materials

- 2-bromo-4-methylphenol
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>)
- Concentrated Nitric Acid (HNO<sub>3</sub>)
- Deionized Water (H<sub>2</sub>O)
- Ethyl Acetate (EtOAc)
- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica Gel for column chromatography

- Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator)

### 3.2. Reaction Procedure

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, prepare a dilute solution of sulfuric acid by cautiously adding 200 mL of concentrated  $\text{H}_2\text{SO}_4$  to 620 mL of deionized water.
- To this cooled sulfuric acid solution, slowly add 56 g (889 mmol) of concentrated nitric acid while maintaining the temperature at 0 °C.
- Once the nitrating mixture is prepared and cooled, add 88 g (471 mmol) of 2-bromo-4-methylphenol to the reaction flask.
- Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture vigorously overnight.
- Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC).

### 3.3. Work-up and Purification

- Upon completion of the reaction, transfer the mixture to a separatory funnel.
- Extract the product from the aqueous layer with ethyl acetate (EtOAc). Perform the extraction three times to ensure complete recovery.
- Combine the organic extracts and wash them with deionized water, followed by a brine solution.
- Dry the organic layer over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ).
- Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.
- Purify the crude product by silica gel column chromatography to yield **2-Bromo-4-methyl-6-nitrophenol** as a yellow solid.<sup>[1]</sup> A reported yield for this procedure is 74%.<sup>[1]</sup>

## Reaction Mechanism and Directing Effects

The nitration of 2-bromo-4-methylphenol is a classic example of an electrophilic aromatic substitution reaction. The mechanism involves three key steps:

- Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion ( $\text{NO}_2^+$ ).
- Electrophilic Attack: The electron-rich aromatic ring of 2-bromo-4-methylphenol attacks the nitronium ion. This step is the rate-determining step of the reaction. The position of the attack is directed by the substituents already present on the ring.
- Rearomatization: A base (such as water or the bisulfate ion) removes a proton from the carbocation intermediate, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of the reaction is governed by the directing effects of the hydroxyl (-OH), bromo (-Br), and methyl (- $\text{CH}_3$ ) groups. The hydroxyl group is a strongly activating ortho-, para-director. The methyl group is also an activating ortho-, para-director. The bromo group is a deactivating but ortho-, para-director. The powerful activating and directing effect of the hydroxyl group is the dominant influence, strongly favoring the introduction of the nitro group at the position ortho to it (the 6-position), which is vacant.

## Characterization Data

The following tables summarize the spectroscopic data for the starting material and the product.

Table 2: Spectroscopic Data for 2-bromo-4-methylphenol

Technique	Data
$^1\text{H}$ NMR	Available
$^{13}\text{C}$ NMR	Available
IR	Available

Table 3: Spectroscopic Data for **2-Bromo-4-methyl-6-nitrophenol**

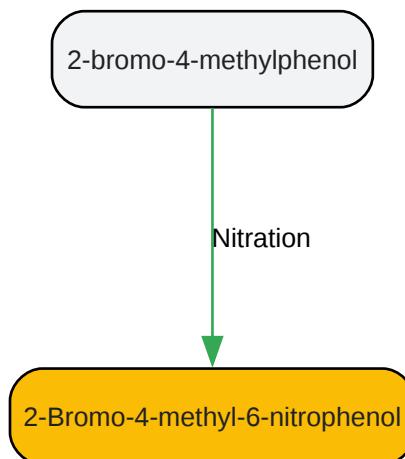
Technique	Data
<sup>1</sup> H NMR (Predicted)	Signals expected in the aromatic region, a singlet for the methyl group, and a broad singlet for the hydroxyl proton.
<sup>13</sup> C NMR (Predicted)	Signals expected for the aromatic carbons, with shifts influenced by the bromo, methyl, nitro, and hydroxyl substituents, and a signal for the methyl carbon.
IR	A gas-phase IR spectrum is available.

## Visualizations

### 6.1. Reaction Pathway

#### Synthesis of 2-Bromo-4-methyl-6-nitrophenol

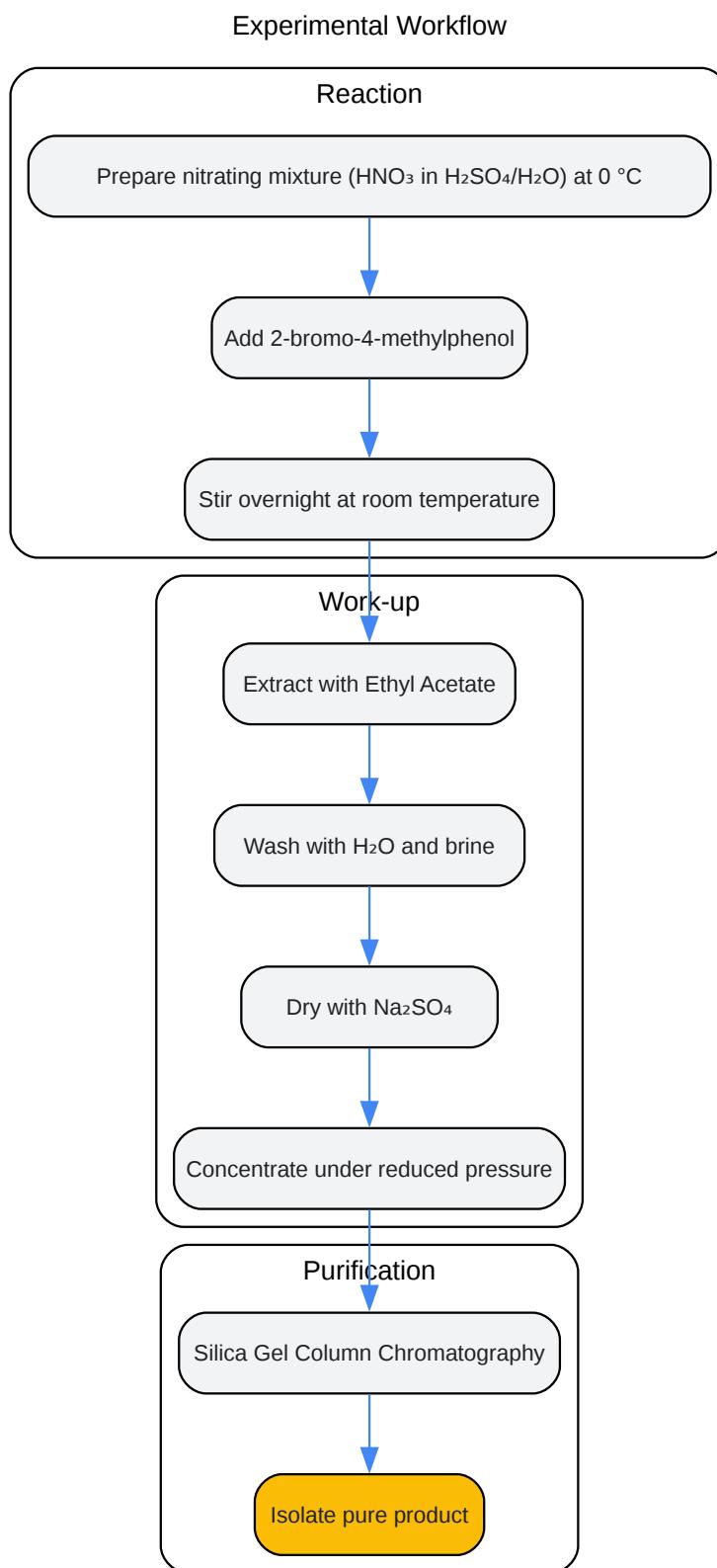
HNO<sub>3</sub>, H<sub>2</sub>SO<sub>4</sub>



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Caption: Reaction scheme for the synthesis of **2-Bromo-4-methyl-6-nitrophenol**.

## 6.2. Experimental Workflow



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Caption: Step-by-step workflow for the synthesis and purification.

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## References

- 1. 2-Bromo-4-methylphenol(6627-55-0) 13C NMR [m.chemicalbook.com]
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